Methyl 3-hydroxypyrrolidine-2-carboxylate
Overview
Description
“Methyl 3-hydroxypyrrolidine-2-carboxylate” is a chemical compound that has been mentioned in the context of various scientific research . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The exact properties and uses of this specific compound may vary depending on its stereochemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The compound also contains a carboxylate group and a hydroxy group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is approximately 181.62 . The compound should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Asymmetric Catalysis
- Homochiral methyl 4-aminopyrrolidine-2-carboxylates, closely related to Methyl 3-hydroxypyrrolidine-2-carboxylate, are used in asymmetric (3 + 2) cycloadditions between azomethine ylides and nitroalkenes. These compounds act as catalysts for asymmetric Michael additions of ketones to nitroalkenes, showcasing their potential in modulating asymmetric chemoselective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Heterocycles
- Methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are structurally similar to this compound, have been synthesized starting from N-protected α-amino acids. These compounds are used in creating various functionalized heterocycles, highlighting their versatility in organic synthesis (Grošelj et al., 2013).
Anticonvulsant Activity
- A series of 3-aminopyrroles, which can be synthesized from compounds like this compound, have been tested for anticonvulsant activity. Some of these compounds exhibited considerable activity with minimal neurotoxicity, suggesting potential applications in the development of new anticonvulsant drugs (Unverferth et al., 1998).
Group Migration in Organic Synthesis
- An interesting application in organic synthesis involves the N→O tert-butyloxycarbonyl (Boc) group migration in related compounds, which can be triggered by a base-generated alkoxide. This process involves an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).
GABA-Uptake Inhibitors
- Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, a compound similar to this compound, have been synthesized and evaluated as potential inhibitors of GABA transport proteins. This research indicates possible applications in the treatment of neurological disorders (Zhao, Hoesl, Hoefner, & Wanner, 2005).
Safety and Hazards
“Methyl 3-hydroxypyrrolidine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and face thoroughly after handling (P264) .
Future Directions
Pyrrolidine derivatives, such as “Methyl 3-hydroxypyrrolidine-2-carboxylate”, continue to be of interest in medicinal chemistry due to their versatility and the wide range of biological activities they can exhibit . Future research may focus on exploring new synthetic methods, studying their mechanisms of action, and developing new pyrrolidine-based compounds with different biological profiles .
Properties
IUPAC Name |
methyl 3-hydroxypyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYEFZGORKEBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.